Gadolinium borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

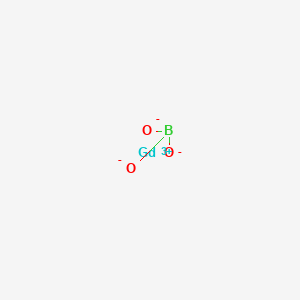

Gadolinium borate (GdBO₃) and its derivatives, such as this compound fluoride oxides (e.g., Gd₄(BO₂)O₅F), are rare-earth borates with unique structural and functional properties. These compounds are synthesized under high-temperature or high-pressure conditions and exhibit diverse coordination environments for boron (e.g., linear BO₂⁻, trigonal BO₃³⁻, or polyborate ions like [B₃O₉]⁹⁻) .

準備方法

Synthetic Routes and Reaction Conditions: Gadolinium borate can be synthesized through several methods. One common approach involves the reaction of gadolinium oxide (Gd₂O₃) with boric acid (H₃BO₃) under controlled conditions. The reaction typically occurs at high temperatures ranging from 950°C to 1100°C. The process involves pressure-less sintering, where the reactants are mixed and heated to form this compound ceramics .

Industrial Production Methods: In industrial settings, this compound is produced using similar high-temperature sintering techniques. The reactants, gadolinium oxide and boric acid, are carefully measured and mixed. The mixture is then subjected to high temperatures in a furnace, resulting in the formation of this compound. This method ensures the production of high-purity this compound suitable for various applications .

化学反応の分析

Types of Reactions: Gadolinium borate undergoes several types of chemical reactions, including:

Oxidation: this compound can react with oxygen at high temperatures, leading to the formation of gadolinium oxide and boron oxide.

Reduction: Under reducing conditions, this compound can be reduced to elemental gadolinium and boron.

Substitution: this compound can participate in substitution reactions where gadolinium ions are replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Oxygen gas at high temperatures.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

Substitution: Metal salts in aqueous or molten states.

Major Products Formed:

Oxidation: Gadolinium oxide (Gd₂O₃) and boron oxide (B₂O₃).

Reduction: Elemental gadolinium (Gd) and boron (B).

Substitution: Various metal borates depending on the substituting metal.

科学的研究の応用

Gadolinium borate has a wide range of applications in scientific research, including:

Chemistry: Used as a neutron shielding material due to its high thermal neutron capture cross-section.

Biology: Investigated for its potential use in biomedical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its potential in targeted drug delivery systems and cancer treatment.

作用機序

The mechanism of action of gadolinium borate primarily involves its ability to capture thermal neutrons. Gadolinium has the highest thermal neutron capture cross-section among all elements, making this compound an effective neutron absorber. When this compound is exposed to neutron radiation, gadolinium atoms capture the neutrons, resulting in the formation of gadolinium isotopes and the release of gamma radiation. This property is particularly useful in neutron shielding applications .

類似化合物との比較

Key Properties

- Optical : Gd₄(BO₂)O₅F is transparent in the visible spectrum, making it suitable for luminescent host materials . Raman spectroscopy reveals a strong peak at 1364 cm⁻¹ (symmetric stretch of BO₂⁻) and weak peaks at 805 cm⁻¹ (δ mode) and 2083 cm⁻¹ (νₐ mode) .

- Magnetic : Derivatives like GdFe₃(BO₃)₄ exhibit complex magnetic interactions between Gd³⁺ and Fe³⁺ sublattices, enabling applications in spin reorientation studies .

Structural Differences

Table 1: Structural Comparison of Gadolinium Borates and Analogues

- Boron Coordination : Gd₄(BO₂)O₅F uniquely hosts linear BO₂⁻, while most rare-earth borates (e.g., GdFe₃(BO₃)₄) feature trigonal BO₃³⁻ or polyborate ions .

- Layer Stacking : Gd₄(BO₂)O₅F’s NiAs-type layers contrast with the huntite-like structure of GdFe₃(BO₃)₄ .

Functional Properties

- Luminescence : Gd₄(BO₂)O₅F’s transparency and BO₂⁻ symmetry make it ideal for hosting luminescent ions (e.g., Eu³⁺, Tb³⁺). In contrast, Yb³⁺/Ho³⁺-doped GdBO₃ shows NIR-tunable emission but requires precise control of dopant ratios .

- Magnetism: GdFe₃(BO₃)₄ exhibits magnetoelectric coupling and dielectric anomalies under magnetic fields, unlike non-magnetic Gd₄(BO₂)O₅F .

生物活性

Gadolinium borate (GdBO3) is a compound that has garnered attention in various fields, particularly in biomedical applications and materials science. This article provides a comprehensive overview of the biological activity of this compound, focusing on its potential applications in medicine, its interactions with biological systems, and relevant research findings.

This compound is composed of gadolinium ions (Gd³⁺) and borate groups (BO₃). The structure can vary depending on the synthesis conditions, but it typically forms a crystalline structure that can exhibit unique optical and magnetic properties. These characteristics make this compound suitable for applications in imaging and therapeutic modalities.

1. MRI Contrast Agent

Gadolinium compounds are widely used as contrast agents in magnetic resonance imaging (MRI). This compound can enhance the contrast of MRI images due to its paramagnetic properties. Research has shown that GdBO3 improves the visibility of tumors in imaging studies, which is crucial for accurate diagnosis and treatment planning .

2. Neutron Dosimetry

Lithium-gadolinium-borate (LGB) is a variant that has been studied for its effectiveness as a neutron dosimeter. Its ability to detect neutron radiation makes it valuable in medical settings, particularly in radiation therapy where monitoring exposure is critical .

Cell Viability Studies

Several studies have investigated the cytotoxic effects of this compound on various cell lines. For instance, one study demonstrated that GdBO3 nanoparticles exhibited minimal toxicity at low concentrations, promoting cell viability while inhibiting proliferation at higher doses .

Table 1: Cytotoxicity of this compound on Cell Lines

| Concentration (µM) | Cell Line | % Cell Viability |

|---|---|---|

| 25 | B16-F10 melanoma | 95 |

| 100 | B16-F10 melanoma | 90 |

| 500 | B16-F10 melanoma | 70 |

| 1000 | B16-F10 melanoma | 50 |

The data indicates a dose-dependent relationship between gadolinium concentration and cell viability, highlighting the importance of optimizing dosage for therapeutic applications.

The biological activity of this compound is influenced by several factors:

- Ion Release : The release of gadolinium ions into the cellular environment can affect cellular functions. Studies suggest that controlled release mechanisms can enhance therapeutic effects while minimizing toxicity.

- Reactive Oxygen Species (ROS) : Gadolinium compounds may induce oxidative stress in cells, leading to apoptosis at high concentrations. This property can be harnessed for targeted cancer therapies .

Case Study: this compound in Cancer Therapy

A recent study evaluated the efficacy of this compound nanoparticles in targeting cancer cells. The results showed that these nanoparticles could selectively accumulate in tumor tissues, enhancing the effectiveness of concurrent chemotherapy while reducing systemic toxicity . This targeted approach demonstrates the potential of this compound as a dual-function agent in cancer treatment.

特性

IUPAC Name |

gadolinium(3+);borate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.Gd/c2-1(3)4;/q-3;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPPACBAJPVKGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[Gd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BGdO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552334 |

Source

|

| Record name | Gadolinium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13709-90-5 |

Source

|

| Record name | Gadolinium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。